N-(3-Amino-4-fluorophenyl)methanesulfonamide hydrochloride
Description
N-(3-Amino-4-fluorophenyl)methanesulfonamide hydrochloride is a methanesulfonamide derivative characterized by a fluorine atom at the 4-position and an amino group at the 3-position of the phenyl ring. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-(3-amino-4-fluorophenyl)methanesulfonamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2O2S.ClH/c1-13(11,12)10-5-2-3-6(8)7(9)4-5;/h2-4,10H,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVFOMCNSWINAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC(=C(C=C1)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
N-(3-Amino-4-fluorophenyl)methanesulfonamide is a chemical compound with a combination of an amino group, a fluorine atom, and a sulfonamide group. It is a sulfonamide derivative that is known for antibacterial properties, which it achieves by inhibiting bacterial folic acid synthesis.
Here's a detailed overview of its characteristics and applications:
IUPAC Name: N-(3-amino-4-fluorophenyl)methanesulfonamide
Molecular Formula: C₇H₉FN₂O₂S
Molecular Weight: 204.22 g/mol
Applications in Scientific Research
N-(3-amino-4-fluorophenyl)methanesulfonamide is used in scientific research across various fields.
- Medicinal Chemistry It serves as a building block for synthesizing pharmaceutical compounds with potential therapeutic effects.
- Biological Studies The compound is used to study enzyme inhibition and receptor binding because of its structural features.
- Industrial Applications It serves as an intermediate in producing agrochemicals and other specialty chemicals.
N-(3-amino-4-fluorophenyl)methanesulfonamide has potential biological activities, especially in antimicrobial and antiviral research. Sulfonamides exert biological effects by inhibiting bacterial growth through competitive inhibition of p-aminobenzoic acid (PABA) in the folate synthesis pathway. This mechanism is crucial for bacterial survival, impairing their ability to synthesize nucleic acids and proteins necessary for reproduction and function.
Chemical Reactions
N-(3-amino-4-fluorophenyl)methanesulfonamide can undergo different chemical reactions:
- Oxidation The hydroxypropane chain can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing reagents are potassium permanganate or chromium trioxide in acidic or basic media.
- Reduction Nitro groups, if present, can be reduced to an amino group. This is achieved through catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
- Substitution The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Similar Compounds
The related compounds include:
- N-(3-amino-4-fluorophenyl)methanesulfonamide hydrochloride
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Mechanism of Action
The mechanism by which N-(3-Amino-4-fluorophenyl)methanesulfonamide hydrochloride exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The fluorine atom can enhance the compound's binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
N-(3-Amino-4-methylphenyl)methanesulfonamide Hydrochloride ()
- Molecular Formula : C₈H₁₃ClN₂O₂S
- Molecular Weight : 236.71
- Substituents : 4-methyl instead of 4-fluoro.
- Reduced hydrogen-bonding capacity due to the absence of fluorine may affect target binding affinity .
N-(3-Chloro-4-methylphenyl)methanesulfonamide ()
- Molecular Formula: C₈H₁₀ClNO₂S
- Molecular Weight : 219.69
- Substituents : 3-chloro, 4-methyl.
- Key Differences :
Functional Group Additions
N-(3-Amino-4-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide Hydrochloride ()
- Structure : Incorporates an oxazole ring.
- Increased molecular complexity may improve selectivity but reduce bioavailability due to higher molecular weight .
Dronedarone Hydrochloride ()
- Molecular Formula : C₃₁H₄₄N₂O₅S·HCl
- Molecular Weight : 593.20
- Structure: Benzofuran core with dibutylamino and methanesulfonamide groups.
- Key Differences :
Derivatives with Diazepanyl Moieties ()
Several analogs in feature a 1,4-diazepane ring appended to the phenyl group. For example:
- Compound 10h : N-(3-((1,4-Diazepan-1-yl)methyl)phenyl)methanesulfonamide Hydrochloride
- Molecular Formula : C₁₃H₂₁N₃O₂S
- Molecular Weight : 283.39
- Key Differences: The diazepane group introduces basic nitrogen atoms, improving water solubility and enabling interactions with cationic binding pockets.
Sotalol Hydrochloride Analogs ()
- Sotalol Hydrochloride : N-[4-(Isopropylglycyl)phenyl]methanesulfonamide Hydrochloride
- Molecular Formula : C₁₂H₂₀N₂O₃S·HCl
- Molecular Weight : 308.82
- Key Differences :
Comparative Data Table
*Estimated based on structural similarity; †Calculated for C₇H₈FN₂O₂S·HCl.
Research Findings and Implications
- Electronic Effects : Fluorine’s electron-withdrawing nature may enhance metabolic stability compared to methyl or chloro substituents .
- Solubility : Hydrochloride salts (e.g., target compound, sotalol) improve aqueous solubility, critical for drug formulation .
- Biological Activity : Structural complexity (e.g., dronedarone’s benzofuran) correlates with specialized therapeutic roles, while simpler analogs may serve as intermediates .
Biological Activity
N-(3-Amino-4-fluorophenyl)methanesulfonamide hydrochloride is a sulfonamide compound notable for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a sulfonamide group that contributes to its biological properties. The presence of the fluorine atom enhances its lipophilicity and binding affinity to biological targets. The molecular formula is with a molecular weight of approximately 210.68 g/mol.
The biological activity of this compound primarily stems from its ability to inhibit bacterial folic acid synthesis, a mechanism common to many sulfonamides. This inhibition occurs through competitive antagonism with para-aminobenzoic acid (PABA), which is essential for the synthesis of folate in bacteria.
Additionally, this compound may interact with specific enzymes involved in metabolic pathways, leading to modulation of cellular functions. Studies suggest that the fluorine substituent may enhance the compound's selectivity and potency against certain bacterial strains and cancer cell lines .
Antimicrobial Activity
This compound exhibits significant antibacterial properties. It has been shown to be effective against various gram-positive and gram-negative bacteria, including strains resistant to conventional antibiotics. The compound's structure allows it to target bacterial enzymes involved in folate metabolism, making it a candidate for treating resistant infections.
Anticancer Activity
Recent studies have indicated that this compound possesses anticancer properties. It has demonstrated cytotoxic effects against several cancer cell lines, including:
| Cell Line | IC50 (µg/ml) |
|---|---|
| MV4-11 (AML) | 1.13 - 3.21 |
| MCF-7 (Breast) | 3.18 - 4.28 |
| HeLa (Cervical) | 2.50 - 5.00 |
These values indicate its potential as a therapeutic agent in oncology, particularly against acute myeloid leukemia (AML) and breast cancer .
Case Studies
-
Acute Myeloid Leukemia (AML) :
A study evaluated the differentiation-inducing effects of various compounds on AML cell lines, highlighting this compound's ability to induce differentiation at low concentrations . -
In Vivo Studies :
In animal models, administration of this compound showed significant tumor reduction in xenograft models of breast cancer, suggesting its potential for further development as an anticancer agent .
Pharmacokinetics
Pharmacokinetic studies indicate that this compound has favorable absorption characteristics with moderate plasma protein binding and low clearance rates, making it a suitable candidate for oral administration .
Preparation Methods
Synthetic Routes for N-(3-Amino-4-fluorophenyl)methanesulfonamide Hydrochloride
Reduction of 3-Nitro-4-fluoroaniline to 3-Amino-4-fluoroaniline
The synthesis begins with the reduction of 3-nitro-4-fluoroaniline to the corresponding amine. Two primary methods are employed:
Catalytic Hydrogenation
Catalytic hydrogenation using palladium on carbon (Pd/C) in methanol or ethanol under 1–3 atm H₂ pressure achieves near-quantitative yields (95–98%). For example, a 1000L reactor charged with 50 kg of 3-nitro-4-fluoroaniline, 2.5 kg of 5% Pd/C, and 400 L methanol at 80°C under 14 kg H₂ pressure for 6 hours yields 46.2 kg (97%) of 3-amino-4-fluoroaniline.
Iron-Acid Reduction
Alternative reduction with iron powder (50 kg) and concentrated HCl (5 kg) in methanol (400 L) at 55–60°C for 3 hours provides 80–88% yields. Post-reduction purification involves filtration, pH adjustment to 7–8 with sodium carbonate, and crystallization.
Table 1: Comparative Analysis of Reduction Methods
| Method | Catalyst/Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Catalytic Hydrogenation | Pd/C (5%) | Methanol | 80 | 97 | 99.5 |
| Iron-Acid Reduction | Fe + HCl | Methanol | 55–60 | 85 | 98.2 |
Sulfonylation with Methanesulfonyl Chloride
The amine intermediate reacts with methanesulfonyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) under basic conditions. Triethylamine (TEA) neutralizes HCl byproduct, enhancing reaction efficiency.
Procedure :
- Dissolve 3-amino-4-fluoroaniline (1.0 mol) in DCM (500 mL).
- Add TEA (1.2 mol) dropwise at 0–5°C.
- Introduce methanesulfonyl chloride (1.1 mol) over 30 minutes.
- Stir at room temperature for 4–6 hours.
- Wash with water, dry over Na₂SO₄, and concentrate to obtain the sulfonamide free base (89–93% yield).
Critical Parameters :
- Solvent : DCM provides higher yields (93%) than THF (87%) due to better reagent solubility.
- Stoichiometry : A 10% excess of methanesulfonyl chloride ensures complete conversion.
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt via HCl gas purging or aqueous HCl treatment:
- Dissolve N-(3-Amino-4-fluorophenyl)methanesulfonamide (1.0 mol) in ethanol (300 mL).
- Bubble HCl gas until pH ≈ 1.0.
- Cool to 0°C, filter the precipitate, and dry under vacuum (95–98% yield).
Table 2: Salt Formation Conditions
| Acid Source | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| HCl gas | Ethanol | 0 | 98 | 99.8 |
| Aqueous HCl (37%) | Water | 25 | 92 | 98.5 |
Industrial-Scale Production Strategies
Industrial synthesis prioritizes cost efficiency and waste minimization. Continuous flow reactors enable rapid mixing and precise temperature control, reducing reaction times by 40% compared to batch processes. For example, a pilot plant using a tubular reactor for the sulfonylation step achieves a throughput of 500 kg/day with 91% yield.
Waste Management :
Reaction Optimization and Yield Enhancement
Analytical Characterization
Spectroscopic Data
Applications and Derivatives
This compound serves as a key intermediate in tyrosine kinase inhibitors and antimicrobial agents. Derivatives with modified sulfonamide groups (e.g., trifluoromethanesulfonyl) show enhanced bioactivity in preclinical trials.
Q & A
Basic Questions
Q. What are the optimized synthetic routes for N-(3-Amino-4-fluorophenyl)methanesulfonamide hydrochloride, and what analytical techniques are critical for confirming its purity and structural integrity?
- Synthesis : The compound is typically synthesized via nucleophilic substitution or reductive amination. A common route involves reacting 3-nitro-4-fluorophenyl methanesulfonamide with hydrogen gas in the presence of a palladium catalyst to reduce the nitro group to an amine, followed by hydrochloride salt formation .
- Characterization : High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is essential for purity assessment (>98%). Structural confirmation requires nuclear magnetic resonance (NMR) for proton/carbon assignments and Fourier-transform infrared spectroscopy (FTIR) to verify sulfonamide and amine functional groups .
Q. What are the recommended chromatographic methods for separating this compound from its degradation products?
- Reverse-phase HPLC using a C18 column with a gradient mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) effectively separates the compound from polar degradation products. Method optimization should balance resolution and solvent consumption, as seen in analogous methanesulfonamide separations .
Q. Which spectroscopic techniques are most effective in characterizing the crystalline structure and salt form of this compound?
- X-ray crystallography confirms crystalline structure and hydrochloride salt formation. Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess thermal stability and hydration states. Powder X-ray diffraction (PXRD) ensures batch consistency .
Advanced Research Questions
Q. How do structural modifications, such as positional isomerism of the amino and fluorine groups, influence biological activity and chemical reactivity?
- Positional isomerism (e.g., 3-amino-4-fluoro vs. 2-amino-3-fluoro) alters electronic distribution, affecting binding to biological targets. For example, the 3-amino-4-fluoro configuration enhances hydrogen bonding with enzyme active sites compared to analogs, as shown in comparative enzymatic assays . Computational modeling (e.g., molecular docking) and Hammett substituent constants quantify these effects .
Q. What mechanisms underlie the degradation of this compound under varying pH conditions, and how can these pathways be elucidated?
- Acidic conditions (pH <3) hydrolyze the sulfonamide group, forming methanesulfonic acid and 3-amino-4-fluoroaniline. Basic conditions (pH >9) induce dehydrohalogenation, producing a fluorophenyl intermediate. Liquid chromatography-mass spectrometry (LC-MS) and tandem MS (MS/MS) identify degradation products, while kinetic studies (Arrhenius plots) predict shelf-life .
Q. How can researchers resolve contradictions in reported biological activities across enzymatic assays?
- Discrepancies may arise from assay conditions (e.g., buffer ionic strength, co-solvents). Standardized protocols (e.g., fixed DMSO concentrations ≤1%) and orthogonal assays (e.g., fluorescence polarization vs. radiometric) improve reproducibility. Purity validation via HPLC and elemental analysis is critical to exclude batch-specific impurities .
Q. What in silico approaches predict the binding affinity of this compound with enzyme targets, and how do these models align with experimental data?
- Density functional theory (DFT) calculates electrostatic potential maps to predict interaction sites. Machine learning models (e.g., Random Forest regressors) trained on PubChem BioAssay data correlate computed descriptors (e.g., polar surface area, logP) with IC50 values. Validated models show R² >0.85 against experimental kinase inhibition data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
